7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one
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Overview
Description
7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of 3-bromo-6-chloroimidazo[1,2-a]pyridine: This can be achieved through a halogenation reaction where imidazo[1,2-a]pyridine is treated with bromine and chlorine under controlled conditions.
Synthesis of 2-methylthiazol-4-yl derivative: This involves the reaction of thiazole with methylating agents.
Coupling Reactions: The final compound is formed by coupling the intermediate products through etherification and condensation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.
Reduction: Reduction reactions can target the bromine and chlorine substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can yield various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-chloroimidazo[1,2-a]pyridine
- 2-methylthiazol-4-yl derivatives
- Other chromen-4-one derivatives
Uniqueness
What sets 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one apart is its unique combination of functional groups and heterocyclic structures. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H13BrClN3O4S |
---|---|
Molecular Weight |
518.8 g/mol |
IUPAC Name |
7-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy]-5-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C21H13BrClN3O4S/c1-10-24-15(9-31-10)13-7-30-17-5-12(4-16(27)19(17)20(13)28)29-8-14-21(22)26-6-11(23)2-3-18(26)25-14/h2-7,9,27H,8H2,1H3 |
InChI Key |
ZWBSTGXGCCJSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=C(N5C=C(C=CC5=N4)Cl)Br |
Origin of Product |
United States |
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